Treosulfan Treosulfan Treosulphan is an odorless white crystalline powder. (NTP, 1992)
Treosulfan is a methanesulfonate ester.
Treosulfan is under investigation in Allogeneic Haematopoietic Stem Cell Transplantation. Treosulfan has been investigated for the treatment of Lymphoblastic Leukemia, Acute, Childhood.
Treosulfan is the prodrug of a bifunctional sulfonate alkylating agent with myeloablative, immunosuppressive, and antineoplastic activities. Under physiological conditions, treosulfan converts nonenzymatically to L-diepoxybutane via a monoepoxide intermediate. The monoepoxide intermediate and L-diepoxybutane alkylate DNA at guanine residues and produce DNA interstrand crosslinks, resulting in DNA fragmentation and apoptosis. In escalated doses, this agent also exhibits myeloablative and immunosuppressive activities.
Treosulfan can cause cancer according to California Labor Code.
Brand Name: Vulcanchem
CAS No.: 299-75-2
VCID: VC0545755
InChI: InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3
SMILES: CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O
Molecular Formula: C6H14O8S2
Molecular Weight: 278.3 g/mol

Treosulfan

CAS No.: 299-75-2

Cat. No.: VC0545755

Molecular Formula: C6H14O8S2

Molecular Weight: 278.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Treosulfan - 299-75-2

Specification

CAS No. 299-75-2
Molecular Formula C6H14O8S2
Molecular Weight 278.3 g/mol
IUPAC Name (2,3-dihydroxy-4-methylsulfonyloxybutyl) methanesulfonate
Standard InChI InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3
Standard InChI Key YCPOZVAOBBQLRI-UHFFFAOYSA-N
Isomeric SMILES CS(=O)(=O)OC[C@@H]([C@H](COS(=O)(=O)C)O)O
SMILES CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O
Canonical SMILES CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O
Appearance Solid powder
Melting Point 216 °F (NTP, 1992)

Introduction

Chemical Properties and Mechanism of Action

Structural Characteristics

Treosulfan (C₆H₁₄O₈S₂) is a sulfonic acid diester derivative structurally related to busulfan but distinguished by its prodrug design. The compound exists as a white crystalline powder reconstituted into a solution for intravenous infusion .

Pharmacodynamic Activation

Treosulfan undergoes pH-dependent non-enzymatic conversion into two active metabolites:

  • (2S,3S)-1,2-epoxybutane-3,4-diol-4-methanesulfonate, a monoepoxide intermediate.

  • L-diepoxybutane (2S,3S)-1,2:3,4-diepoxybutane, the primary alkylating agent .

These metabolites induce DNA cross-links, depleting hematopoietic stem cells and suppressing immune responses via:

  • Progenitor cell cytotoxicity: 90% reduction in CD34+ cells observed at 10 g/m² dosing .

  • Lymphoid organ hypoplasia: 40–60% decrease in splenic cellularity in preclinical models .

Pharmacokinetic Profile

Absorption and Distribution

  • Peak plasma concentration: Achieved immediately post-infusion (50 mg/mL at standard dosing) .

  • Volume of distribution: 20–47 L, indicating extensive tissue penetration .

  • CNS penetration: Limited (<5% of plasma levels) .

Metabolism and Excretion

ParameterValueClinical Relevance
Half-life2 hoursEnables once-daily dosing
Clearance150–300 mL/minReduced by 30% in renal impairment
Urinary excretion14–40% unchangedRequires dose adjustment in CKD

Data derived from population pharmacokinetic modeling of 613 patients .

Clinical Efficacy in Hematologic Malignancies

Phase III Pivotal Trial (NCT00822393)

A randomized study compared treosulfan/fludarabine (FT10) vs. busulfan/fludarabine (FB2) in 551 AML/MDS patients:

Superiority of treosulfan was particularly evident in patients ≥60 years (EFS difference +18%, p = 0.002) .

Real-World Outcomes

A 2024 multicenter analysis of 179 alloHSCT recipients demonstrated:

  • Non-relapse mortality: 17% with treosulfan vs. 34% with busulfan (p = 0.016) .

  • GVHD prophylaxis synergy: Tacrolimus/MMF/post-transplant cyclophosphamide combinations reduced Grade III–IV acute GVHD to 22% .

EventIncidence (Treosulfan)Grade III/IV
Febrile neutropenia10.1%8.4%
Bacterial sepsis6.2%4.1%
Invasive fungal infection3.9%2.7%
Secondary malignancies0.2%-

Risk Mitigation Strategies

  • Neurotoxicity: 0.3% seizure risk vs. 1.8% with busulfan .

  • Hepatic veno-occlusive disease: 1.2% incidence with treosulfan, reduced by 60% compared to historical busulfan cohorts .

Emerging Applications

Non-Malignant Diseases

The ongoing BMT CTN 1904 trial (NCT04798366) evaluates treosulfan in bone marrow failure disorders:

  • Primary endpoint: 1-year GVHD-free survival (target: ≥65%).

  • Dosing regimen: 14 g/m²/day × 3 days + fludarabine .

Pediatric Use

EMA approval for patients >1 month old is supported by:

  • Pharmacokinetic consistency: AUC matched to adults at 10 g/m² .

  • Growth preservation: 92% of pediatric recipients maintained height Z-scores >−2 SD .

Comparative Effectiveness Analysis

Treosulfan vs. Busulfan Meta-Analysis

Pooled data from 4 studies (n=1,244) confirms:

ParameterRelative Risk (95% CI)p-value
Chronic GVHD0.49 (0.37–0.65)<0.001
Treatment-related mortality0.68 (0.52–0.89)0.005
3-Year relapse-free survival1.21 (1.07–1.38)0.003

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator